![molecular formula C13H16ClN3O2 B2737961 1-丁基-5-氯-3,6-二甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸 CAS No. 937597-50-7](/img/structure/B2737961.png)

1-丁基-5-氯-3,6-二甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

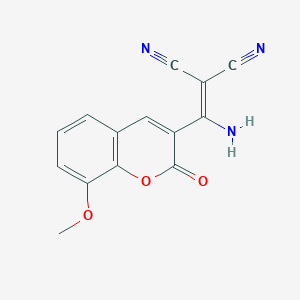

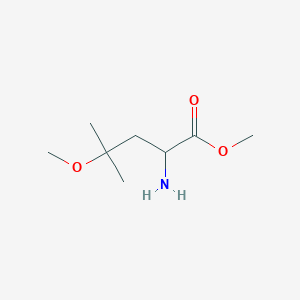

1-Butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS# 937597-50-7) is a research chemical . It has a molecular weight of 281.74 and a molecular formula of C13H16ClN3O2 .

Synthesis Analysis

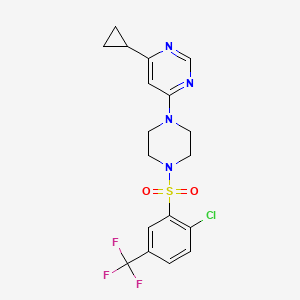

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The synthesis of this compound involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

This compound has a boiling point of 410.8±40.0 ℃ at 760 mmHg and a density of 1.4±0.1 g/cm3 . It has a topological polar surface area of 68 .科学研究应用

合成与功能化

1-丁基-5-氯-3,6-二甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸参与各种合成和功能化反应,有助于开发在材料科学和药物中具有潜在应用的新型化合物。例如,已经探索了相关吡唑-3-羧酸的功能化反应,导致合成具有光谱测定结构的化合物,从而提供了对反应机理及其形成理论研究的见解(İ. Yıldırım, F. Kandemirli, E. Demir, 2005)。

络合和超分子化学

该化合物在络合研究中发挥作用,其中其结构类似物已显示出与核苷酸碱基的显着相互作用。这些相互作用对于理解分子识别过程至关重要,而分子识别过程在设计传感器应用和药物递送系统中至关重要。此类分子中羧酸基团周围的微环境显着改变了它们的络合行为,突出了分子相互作用中结构特征的重要性(S. Zimmerman, Weiming Wu, Z. Zeng, 1991)。

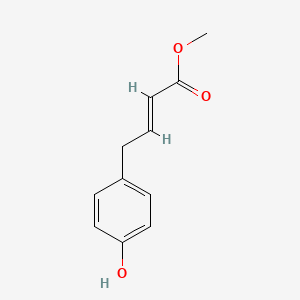

荧光和光学性质

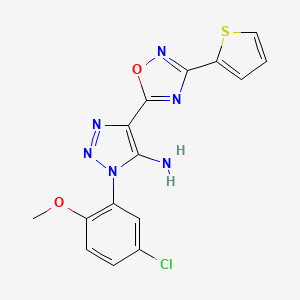

1-丁基-5-氯-3,6-二甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸的衍生物已对其荧光和光学性质进行了研究。例如,新型恶二唑衍生物的合成为取代基团如何影响吡唑部分和苯部分的吸收和发射性质提供了宝贵的见解。这些发现对用于光电应用的新材料的开发具有影响(Yan-qing Ge, Jiong Jia, Teng Wang, et al., 2014)。

超分子加合物

该化合物的相关性扩展到超分子加合物的形成,证明了经典氢键和非共价相互作用在构建多维结构中的作用。这些结构对于开发具有定制化性质的新材料非常重要,例如针对特定应用的增强稳定性和特异性(W. Fang, Bangyu Chen, Du Chen, et al., 2020)。

抗菌和抗分枝杆菌活性

对吡啶衍生物的研究,包括与 1-丁基-5-氯-3,6-二甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸相关的衍生物,已导致发现了具有抗菌和抗分枝杆菌活性的化合物。这些研究对于开发新的药物和疗法以对抗细菌和分枝杆菌的耐药菌株至关重要,以应对公共卫生领域的重大挑战(.. R.V.Sidhaye, .. A.E.Dhanawade, .. K.Manasa, et al., 2011)。

作用机制

未来方向

The synthesis of this compound presents several advantages, including room temperature conditions, short reaction time, and operational simplicity . This suggests potential for further exploration and optimization of the synthesis process. Additionally, given the bioactivity of pyrazolopyridines, there may be potential for further exploration in pharmaceutical applications .

属性

IUPAC Name |

1-butyl-5-chloro-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O2/c1-4-5-6-17-12-9(7(2)16-17)10(13(18)19)11(14)8(3)15-12/h4-6H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMGDVVEIQYFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=NC(=C(C(=C2C(=N1)C)C(=O)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({1-[(2,6-dichlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2737882.png)

![1-(2-Chloro-6-fluorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2737885.png)

![N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2737888.png)

![3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride](/img/structure/B2737890.png)

![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2737895.png)